molecular formula C16H12I2N2O4 B6064141 N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B6064141
M. Wt: 550.09 g/mol
InChI Key: ISBQLGWEGRCBIT-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound characterized by the presence of iodine atoms and a benzodioxine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-oxo-3,5-diiodophenyl derivatives.

    Reduction: Formation of 4-hydroxy-3,5-diiodophenylmethylamine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where iodine-containing compounds are beneficial.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and the benzodioxine ring structure may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be compared with other iodine-containing compounds and benzodioxine derivatives:

    Similar Compounds: 4-hydroxy-3,5-diiodobenzaldehyde, 2,3-dihydro-1,4-benzodioxine, and their derivatives.

    Uniqueness: The combination of iodine atoms and the benzodioxine ring structure makes this compound unique, providing specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12I2N2O4/c17-10-5-9(6-11(18)15(10)21)7-19-20-16(22)14-8-23-12-3-1-2-4-13(12)24-14/h1-7,14,21H,8H2,(H,20,22)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBQLGWEGRCBIT-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=C(C(=C3)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=C(C(=C3)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12I2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.